molecular formula C4H5N3O B14588260 N-(2-Cyanoethenyl)urea CAS No. 61042-97-5

N-(2-Cyanoethenyl)urea

Cat. No.: B14588260
CAS No.: 61042-97-5
M. Wt: 111.10 g/mol
InChI Key: OLIYIIXYQZZNPW-UHFFFAOYSA-N
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Description

N-(2-Cyanoethenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyano group attached to an ethenyl moiety, which is further connected to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Cyanoethenyl)urea can be synthesized through a variety of methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This reaction can be carried out in the presence of phosgene, although this method is less environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing simple filtration or routine extraction procedures to isolate the product . The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include phenyliodine diacetate, ammonia, and various catalysts such as palladium and indium triflate . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted ureas, carbamates, and thiocarbamates . These products have diverse applications in different fields.

Scientific Research Applications

N-(2-Cyanoethenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyanoethenyl)urea involves its interaction with various molecular targets and pathways. It exerts its effects by inducing specific chemical reactions, such as nucleophilic addition and substitution . The cyano group plays a crucial role in these reactions, facilitating the formation of new chemical bonds.

Properties

CAS No.

61042-97-5

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

2-cyanoethenylurea

InChI

InChI=1S/C4H5N3O/c5-2-1-3-7-4(6)8/h1,3H,(H3,6,7,8)

InChI Key

OLIYIIXYQZZNPW-UHFFFAOYSA-N

Canonical SMILES

C(=CNC(=O)N)C#N

Origin of Product

United States

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